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Compound of Interest |

Compound Name: (-)-Inpea hydrochloride
CAS No.: 7388-03-6
Cat. No.: B1671957
- 7

Executive Summary

This technical guide details the chemical structure, retrosynthetic strategy, and laboratory-scale
synthesis of (-)-Inpea hydrochloride (N-isopropyl-p-nitrophenylethanolamine). As a Class Il
antiarrhythmic agent (beta-blocker), Inpea represents a critical structural scaffold in medicinal
chemistry, being a nitro-substituted analogue of sotalol.

This document is designed for medicinal chemists and process development scientists. It
emphasizes the chemoselective reduction required to preserve the nitro moiety and the optical
resolution necessary to isolate the biologically active levorotatory (-) enantiomer.

Part 1: Chemical Identity & Structural Analysis

The pharmacological activity of Inpea resides primarily in its (-)-enantiomer, which typically
correlates with the (R)-absolute configuration at the benzylic carbon, analogous to (R)-(-)-
epinephrine and other bioactive phenylethanolamines.

Nomenclature and Properties
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Property Detail
1R)-1-(4-nitrophenyl)-2-(propan-2-
UPAC Name ;Iarilino()ethanSI hyc)i,rz)chfsridz
Common Name (-)-Inpea HCI
Molecular Formula C11H16N203[1][2] - HCI
Molecular Weight 224.26 g/mol (Free base) / 260.72 g/mol (Salt)
Chiral Center C1 (Benzylic position)
Active Isomer (-)-Levorotatory (Eutomer)
Appearance Crystalline solid (White to off-white)

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the chiral center and the
critical pharmacophore elements (ethanolamine backbone and nitro-aromatic tail).
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Caption: Structural connectivity of Inpea HCI. The chiral center at C1 determines the
stereochemical affinity for beta-adrenergic receptors.

Part 2: Retrosynthetic Analysis

To synthesize (-)-Inpea while preserving the nitro group, we must avoid catalytic hydrogenation
(Pd/C + Hz), which would reduce the nitro group to an aniline (yielding a sotalol precursor
instead). Therefore, a hydride-based reduction strategy is selected.

Retrosynthetic Logic:
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Target: (-)-Inpea HCI.
Precursor 1: Racemic Inpea (Free Base).
Transformation: Chemoselective reduction of an

-aminoketone.

Intermediate: 1-(4-nitrophenyl)-2-(isopropylamino)ethanone.
Starting Materials:

-Nitroacetophenone + Bromine + Isopropylamine.
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Optical Resolution
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T
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Caption: Retrosynthetic pathway emphasizing the non-catalytic reduction route to preserve the
nitro moiety.

Part 3: Detailed Synthesis Protocol
Phase 1: Bromination of p-Nitroacetophenone

This step generates the electrophilic phenacyl bromide species.
e Reagents:

-Nitroacetophenone (1.0 eq), Bromine (
, 1.0 eq), Glacial Acetic Acid.

o Safety:
-Nitrophenacyl bromide is a potent lachrymator. Work strictly in a fume hood.

Protocol:

Dissolve 16.5 g (0.1 mol) of

-nitroacetophenone in 100 mL of glacial acetic acid.

e Add a catalytic amount of HBr (48%) to initiate enolization.

e Add 16.0 g (0.1 mol) of bromine dropwise at room temperature. The solution will decolorize
as bromine is consumed.

e Stir for 1 hour post-addition.

e Pour the mixture into ice-water (500 mL). The product, 2-bromo-1-(4-nitrophenyl)ethanone,
will precipitate.

« Filter, wash with cold water, and recrystallize from ethanol.

o Yield Target: ~75-85%][3]
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o Checkpoint: MP 98-100°C.

Phase 2: Amination (The SN2 Reaction)

» Reagents: 2-bromo-1-(4-nitrophenyl)ethanone, Isopropylamine (Excess).

o Expertise Note: A large excess of isopropylamine (3-4 equivalents) is critical to prevent bis-
alkylation (where one amine attacks two bromide molecules).

Protocol:

Dissolve 12.2 g (0.05 mol) of the bromoketone in 100 mL of dry THF or Ethanol.
» Coolto 0°C.

e Add 12.0 g (~0.2 mol) of isopropylamine dropwise.

e Allow to warm to room temperature and stir for 4 hours.

o Evaporate the solvent and excess amine under reduced pressure.

o Treat the residue with dilute HCI to dissolve the amine, filter off any neutral impurities, then
basify with NaOH to precipitate the free aminoketone.

e Intermediate: 1-(4-nitrophenyl)-2-(isopropylamino)ethanone.

Phase 3: Chemoselective Reduction

e Reagents: Sodium Borohydride (

), Methanol.[4]

o Mechanism: Hydride transfer to the ketone carbonyl. The nitro group is inert to borohydride.
Protocol:
e Dissolve the aminoketone from Phase 2 in 100 mL Methanol.

e Cool to 0-5°C.
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o Add

(1.5 eq) portion-wise over 30 minutes. (Caution: Hydrogen gas evolution).

Stir at room temperature for 2 hours.

Quench with water and extract with Ethyl Acetate.

Dry organic layer (

) and evaporate to yield Racemic (z)-Inpea base.

Phase 4: Optical Resolution & Salt Formation

This is the defining step to isolate the (-)-isomer.
Protocol:
o Dissolve racemic Inpea (10 g) in hot methanol.

e Add an equimolar amount of (+)-Tartaric acid (or dibenzoyl-L-tartaric acid for sharper
separation).

 Allow the solution to cool slowly. The diastereomeric salt of the (-)-amine usually crystallizes
out first (solubility difference).

« Filter the crystals and recrystallize from methanol/water until constant specific rotation is
achieved.

 Liberation: Dissolve the salt in water, basify with 1M NaOH, and extract the free (-)-Inpea
base into ether.

» Final Hydrochloride Formation: Treat the ethereal solution with dry HCI gas or ethanolic HCI.

Filter the white precipitate: (-)-Inpea Hydrochloride.

Part 4: Analytical Characterization

To validate the synthesis, the following parameters must be met.
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Test Expected Result Relevance

Melting Point 238-240°C (dec) Identity & Purity

1350, 1520 cm~t (NO:2
IR Spectroscopy stretch)3300 cm~* (OH/NH Confirms Nitro group integrity
stretch)

0 1.3 (d, 6H, Isopropyl
methyls)d 5.2 (dd, 1H, CH-

1H NMR (D20) ) Structural Confirmation
OH)d 7.6-8.2 (m, 4H, Aromatic
AA'BB")
to Critical: Confirms enantiomeric

Specific Rotation )
purity
(c=1, H20)

Part 5: Pharmacological Context[6][7]
Inpea is a non-selective
-adrenergic antagonist.

e Mechanism: It competitively binds to

and
receptors, inhibiting the action of catecholamines (epinephrine/norepinephrine).[1][5][6][7]

» Structure-Activity Relationship (SAR): The

-nitro group replaces the sulfonamide of sotalol or the chloro-groups of dichloroisoproterenol.
The ethanolamine "linker" and the isopropyl "tail" are essential for fitting the beta-receptor
pocket. The (-)-isomer (R-configuration) aligns with the receptor's stereochemical
requirements for maximal binding affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1671957?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

